molecular formula C8H8BrF B1303405 4-Fluoro-3-methylbenzyl bromide CAS No. 261951-70-6

4-Fluoro-3-methylbenzyl bromide

Cat. No. B1303405
CAS RN: 261951-70-6
M. Wt: 203.05 g/mol
InChI Key: ZZGGOSDHWXCOCA-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzyl bromide is an organic compound with the empirical formula C8H8BrF . It is a solid substance and has a molecular weight of 203.05 .


Molecular Structure Analysis

The SMILES string representation of 4-Fluoro-3-methylbenzyl bromide is Cc1cc(CBr)ccc1F . This indicates that the molecule consists of a benzene ring with a bromomethyl group (CBr), a fluorine atom (F), and a methyl group (CH3) attached to it .


Physical And Chemical Properties Analysis

4-Fluoro-3-methylbenzyl bromide is a solid substance . It has a density of 0.798 g/mL at 25 °C . The boiling point is 116-118 °C at 1 mmHg .

Scientific Research Applications

Pharmaceutical Research

4-Fluoro-3-methylbenzyl bromide: is a valuable fluorinated building block in pharmaceutical research. Its incorporation into molecules can significantly affect their pharmacokinetic and pharmacodynamic properties. The fluorine atom’s small size and high electronegativity can enhance metabolic stability, increase binding affinity, and improve membrane permeability. This compound is often used in the early stages of drug discovery to modify lead compounds and optimize their activity .

Organic Synthesis

In organic chemistry, 4-Fluoro-3-methylbenzyl bromide serves as a versatile intermediate. It can undergo various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, to synthesize complex organic molecules. Its benzylic bromide group is particularly reactive, making it a useful reagent for introducing the 4-fluoro-3-methylbenzyl moiety into other compounds .

Material Science

The compound’s utility extends to material science, where it can be used to synthesize polymers and small molecules with specific properties. For instance, its incorporation into polymers can impart desirable characteristics such as resistance to degradation, thermal stability, and unique optical properties due to the presence of the fluorine atom .

Safety and Hazards

4-Fluoro-3-methylbenzyl bromide is considered hazardous . It has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGOSDHWXCOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380790
Record name 4-Fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzyl bromide

CAS RN

261951-70-6
Record name 4-(Bromomethyl)-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-70-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylbenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID20380790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-70-6
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Synthesis routes and methods

Procedure details

Carbon tetrabromide (3.08 g) was added portion wisely to a solution of 4-fluoro-3-methylbenzylalcohol (1.3 g) and triphenylphosphine (2.9 g) in methylene chloride (50 ml) and the mixture was stirred for 1 hour. The solution was washed successively with saturated aqueous sodium hydrogen carbonate solution and brine, dried over sodium sulfate, and evaporated in vacuo. The residue was triturated with hexane and the resulting precipitate was removed by filtration. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel with hexane as eluent to give 4-fluoro-3-methylbenzylbromide (1.28 g) as an oil.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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